2-Phenylethylammonium bromide
Overview
Description
2-Phenylethylammonium bromide is an organic compound with the molecular formula C(8)H({12})BrN. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is commonly used as a precursor in the synthesis of perovskite-based optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethylammonium bromide can be synthesized through the reaction of 2-phenylethylamine with hydrobromic acid. The reaction typically involves dissolving 2-phenylethylamine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid dropwise while maintaining the temperature below 10°C. The resulting solution is then evaporated to dryness, and the solid product is recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade 2-phenylethylamine and hydrobromic acid, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.
Reduction Reactions: It can be reduced to form 2-phenylethylamine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 2-phenylethylamine derivatives.
Oxidation Reactions: 2-Phenylethylamine oxides.
Reduction Reactions: 2-Phenylethylamine.
Scientific Research Applications
2-Phenylethylammonium bromide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenylethylammonium bromide in its applications involves its ability to form stable ionic bonds and participate in hydrogen bonding interactions. In perovskite materials, it acts as a spacer cation, influencing the crystal structure and electronic properties of the material. The molecular targets and pathways involved include interactions with lead halide octahedra in perovskite structures, affecting their optical and electronic behavior .
Comparison with Similar Compounds
- 2-Phenylethylammonium chloride
- 2-Phenylethylammonium iodide
- 2-Phenylethylammonium fluoride
Comparison: 2-Phenylethylammonium bromide is unique due to its specific interactions with bromide ions, which influence its solubility, reactivity, and stability. Compared to its chloride, iodide, and fluoride counterparts, the bromide variant offers distinct advantages in terms of its role in perovskite materials, particularly in achieving desired electronic and optical properties .
Properties
IUPAC Name |
2-phenylethylazanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAGENYJMTVCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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